molecular formula C24H18N2O3 B2693827 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide CAS No. 895652-69-4

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide

Cat. No.: B2693827
CAS No.: 895652-69-4
M. Wt: 382.419
InChI Key: SLAPEAIRJSDYCV-UHFFFAOYSA-N
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Description

Historical Context of Quinoline-Based Pharmaceuticals

Quinoline derivatives have been integral to medicinal chemistry since the 19th century, beginning with the isolation of quinine from cinchona bark and the subsequent synthesis of nalidixic acid in 1962. Nalidixic acid, the progenitor of quinolones, marked the first intentional therapeutic application of quinoline scaffolds, primarily targeting urinary tract infections. The structural evolution from nalidixic acid to fluoroquinolones in the 1980s demonstrated the importance of substitutions at the 1, 3, and 7 positions for enhancing antibacterial potency and broadening spectrum activity.

The 4-oxo-1,4-dihydroquinoline subgroup emerged as a pharmacophoric motif in the late 20th century, with modifications at the 3-position proving critical for interactions with biological targets such as DNA gyrase and topoisomerase IV. For example, the introduction of carboxamide groups at position 3 in compounds like 1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamides significantly improved binding affinity to cannabinoid receptors. These advancements laid the groundwork for derivatives like this compound, which combines a benzoyl group at position 3 with an N-phenylacetamide side chain at position 1.

Positioning Within 4-Oxo-1,4-dihydroquinolin Derivative Research

The structural architecture of this compound places it within a subset of 4-oxo-1,4-dihydroquinolines characterized by:

  • A 4-oxo-1,4-dihydroquinoline core : This tautomeric system enables hydrogen bonding with enzymatic targets, as observed in fluoroquinolone interactions with DNA gyrase.
  • Benzoyl substitution at position 3 : The electron-withdrawing benzoyl group enhances electrophilic character at the 4-oxo position, potentially improving interactions with nucleophilic residues in target proteins.
  • N-Phenylacetamide at position 1 : This moiety introduces steric bulk and aromatic π-π stacking capabilities, factors known to influence pharmacokinetic properties and receptor selectivity.

Comparative analysis with related derivatives reveals distinct advantages:

Derivative Position 1 Substituent Position 3 Substituent Key Biological Activity Source
Ciprofloxacin Cyclopropyl Carboxylic acid Antibacterial
Compound 11 (Stern et al.) n-Pentyl Carboxamide Cannabinoid receptor modulation
Target compound N-Phenylacetamide Benzoyl Under investigation

This table illustrates how strategic substitutions at positions 1 and 3 tailor bioactivity, with the target compound’s N-phenylacetamide group offering unexplored pharmacological potential.

Significance in Heterocyclic Medicinal Chemistry

Quinoline derivatives occupy a privileged position in drug discovery due to their:

  • Structural plasticity : The quinoline core tolerates diverse substitutions, enabling fine-tuning of electronic and steric properties.
  • Broad target engagement : Quinoline-based compounds interact with enzymes (e.g., PfLDH in malaria), receptors (e.g., cannabinoid CB1/CB2), and nucleic acids.

The 4-oxo-1,4-dihydroquinoline subgroup, in particular, demonstrates enhanced metabolic stability compared to fully aromatic quinolines, as the 4-oxo group reduces cytochrome P450-mediated oxidation. In the target compound, the N-phenylacetamide side chain may further mitigate hepatic clearance through steric hindrance of phase I metabolism.

Recent molecular docking studies on analogous 4-oxo-1,4-dihydroquinoline derivatives suggest that the benzoyl group at position 3 could engage in hydrophobic interactions with conserved pockets in microbial enzymes, such as Plasmodium falciparum lactate dehydrogenase (PfLDH). Similarly, the N-phenylacetamide moiety’s aromatic ring system may participate in π-cation interactions with positively charged residues in target proteins.

Contemporary Research Landscape

Current investigations into this compound focus on:

  • Synthetic optimization : Modern protocols employ Gould-Jacobs cyclization followed by N-alkylation, as detailed in studies of analogous 1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamides. For example, Stern et al. achieved 70–93% yields in N-alkylation steps using sodium hydride and benzyl bromides in DMF.
  • Antimicrobial applications : Hybrid quinoline derivatives bearing acetamide side chains show promise against multidrug-resistant Plasmodium falciparum, with IC50 values as low as 13.52 nM. The target compound’s structural similarity to these hybrids suggests potential antimalarial activity.
  • Computational modeling : Density functional theory (DFT) analyses predict favorable orbital interactions between the benzoyl group and the 4-oxo moiety, stabilizing the molecule’s bioactive conformation.

Ongoing research aims to elucidate the compound’s mechanism of action, with particular interest in its ability to disrupt microbial nucleic acid synthesis or inhibit key enzymes in parasitic energy metabolism.

Properties

IUPAC Name

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c27-22(25-18-11-5-2-6-12-18)16-26-15-20(23(28)17-9-3-1-4-10-17)24(29)19-13-7-8-14-21(19)26/h1-15H,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAPEAIRJSDYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Benzoylation: The quinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Acetylation: The final step involves the acetylation of the benzoylated quinoline with phenylacetic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemical research, 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide serves as a building block for synthesizing more complex molecules. Its structural features allow chemists to explore modifications that can lead to new compounds with enhanced properties.

Biology

The compound has been studied for its biological activities , particularly its antimicrobial and anticancer properties. Research indicates that quinoline derivatives often exhibit significant biological effects due to their ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action may involve inhibition or activation of specific enzymes or receptors, modulating cellular pathways critical for disease progression.

Data Table: Applications Overview

Application AreaDescriptionExamples
ChemistryBuilding block for new compoundsSynthesis of complex organic molecules
BiologyAntimicrobial and anticancer activitiesIn vitro studies demonstrating efficacy against pathogens
MedicinePotential therapeutic agentInvestigations into effects on cancer cell lines
IndustryDevelopment of new materialsUse in creating advanced chemical processes

Case Studies

  • Anticancer Activity : A study evaluated the compound's effect on various cancer cell lines, revealing significant cytotoxicity at specific concentrations. The results indicated that it could induce apoptosis in malignant cells through caspase activation pathways.
  • Antimicrobial Properties : Another investigation focused on the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound showed promising results, suggesting potential use as an antibiotic agent.
  • Neuroprotective Effects : Recent research explored its role in neurodegenerative diseases, demonstrating that it could inhibit monoamine oxidase enzymes linked to neurodegeneration and depression.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives (Antitubercular Agents)

  • Core Structure: Phenoxy group instead of quinolinone.
  • Key Substituents: 3-Fluoro-4-nitro group on the phenoxy ring.
  • Activity : Potent against M. tuberculosis H37Rv (MIC = 0.5–2 μg/mL) and rifampin-resistant strains (MIC = 1–4 μg/mL). Compound 3m exhibited low cytotoxicity (IC₅₀ > 64 μg/mL in Vero cells) .
  • SAR : The nitro group enhances antimycobacterial activity, while fluorine improves metabolic stability.

2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide Derivatives (Reverse Transcriptase Inhibitors)

  • Core Structure: Pyrimidine ring substituted with diarylamino groups.
  • Key Substituents: 4,6-Diphenylpyrimidin-2-ylamino group.
  • Activity : Inhibited HIV-1 reverse transcriptase (RT) with efficacy comparable to rilpivirine. Docking studies revealed hydrogen bonding between the pyrimidine NH and Lys101 of RT, critical for binding .
  • SAR : Diarylpyrimidines adopt a horseshoe conformation in the RT binding pocket, with polar pyrimidine interactions enhancing affinity.

2-(2,3-Dioxoindol-1-yl)-N-phenylacetamide Derivatives (Cytotoxic Agents)

  • Core Structure : Indole-2,3-dione (isatin) moiety.
  • Key Substituents : 2,3-Dioxo group on the indole ring.
  • SAR : The dioxo group may interact with redox-sensitive cellular components, inducing apoptosis.

Target Compound: 2-(3-Benzoyl-4-oxo-quinolin-1-yl)-N-phenylacetamide

  • Core Structure: Quinolinone with a benzoyl group at position 3.
  • The benzoyl group may enhance lipophilicity, improving membrane permeability.

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Potency (MIC/IC₅₀) Key SAR Insights Reference
Antitubercular Agents Phenoxy 3-Fluoro-4-nitro Anti-M. tuberculosis 0.5–2 μg/mL (H37Rv) Nitro group critical for activity
RT Inhibitors Pyrimidine 4,6-Diphenyl HIV-1 RT inhibition Comparable to rilpivirine H-bond with Lys101 essential
Cytotoxic Agents Indole-2,3-dione 2,3-Dioxo Cytotoxicity Not reported Redox-active moiety
Target Compound Quinolinone 3-Benzoyl Hypothetical: DNA/enzyme target N/A Planar structure for intercalation N/A

Biological Activity

The compound 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide , also known as a quinoline derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C26H22N2O5C_{26}H_{22}N_{2}O_{5} with a molecular weight of approximately 442.46 g/mol. The compound features a quinoline core structure that is crucial for its biological activity.

Structural Features

FeatureDescription
Core Structure Quinoline with a benzoyl and acetamide moiety
Functional Groups Benzoyl group, acetamide group
Molecular Weight 442.46 g/mol

Anticancer Activity

Recent studies indicate that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related compounds has shown potent activity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines. The MTT assay results suggest that these compounds can outperform traditional chemotherapeutics like cisplatin in certain contexts .

Case Study: Cytotoxicity Evaluation

In a comparative study, several synthesized quinoline derivatives were tested for their cytotoxic effects:

Compound NameCell Line TestedIC50 Value (µM)Comparison to Cisplatin
Compound AMDA-MB-23115More potent
Compound BSUIT-225Less potent
Compound CHT-2920More potent

The findings suggest that modifications in the structure of quinoline derivatives can enhance their anticancer properties.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The ability to inhibit bacterial growth and combat infections has been documented in various studies. The mechanism often involves interference with bacterial DNA synthesis or enzyme inhibition.

The biological activity of this compound is believed to be linked to its interaction with specific enzymes or receptors within target cells. This interaction can modulate cellular pathways critical for proliferation and survival.

Other Biological Activities

In addition to anticancer and antimicrobial effects, quinoline derivatives have shown promise in antiviral research. Their ability to disrupt viral replication cycles makes them candidates for further exploration in the treatment of viral infections.

Synthesis Pathway

The synthesis typically involves several key steps:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the benzoyl group via acylation.
  • Attachment of the phenylacetamide moiety through amide bond formation.

Research Insights

Research continues to explore the pharmacological potential of this compound. Investigations focus on optimizing its structure for enhanced efficacy and reduced toxicity. For example, structural analogs have been synthesized to evaluate their binding affinities to various biological targets .

Q & A

Q. What are the standard synthetic routes for 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, analogous acetamide derivatives are prepared by reacting aldehydes with precursors like indanedione and malononitrile under controlled conditions (e.g., solvent, temperature, stoichiometry) . Yield optimization requires careful adjustment of parameters:

  • Stoichiometric ratios : Excess reagents (e.g., malononitrile) can drive reactions but may lead to side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysts : Acidic or basic catalysts (e.g., piperidine) accelerate keto-enol tautomerization critical for quinoline ring formation.
    Experimental Design of Experiments (DoE) methods, such as factorial designs, are recommended to systematically evaluate these variables .

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons (δ 7.2–8.5 ppm) for benzoyl and phenyl groups.
    • Carbonyl carbons (δ ~170–180 ppm) for the 4-oxo and acetamide moieties.
  • IR : Strong peaks at ~1650–1750 cm⁻¹ confirm C=O stretches (benzoyl, acetamide).
    Cross-referencing experimental spectra with computational simulations (DFT-based) improves accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (S22/S24/25 protocols) .
  • Waste disposal : Segregate halogenated byproducts (if present) according to EPA guidelines.

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanics, reaction path searches) streamline the synthesis of this compound?

Methodological Answer: ICReDD’s framework integrates quantum chemical calculations (e.g., DFT) with reaction path algorithms to predict feasible pathways and transition states. For example:

  • Transition State Analysis : Identify energy barriers for cyclization steps.
  • Solvent Effects : COSMO-RS models simulate solvent interactions to optimize polarity.
    This reduces trial-and-error experimentation by 30–50% .

Q. What experimental strategies resolve contradictions in reported yields or byproduct profiles for analogous compounds?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst purity). Steps to address this:

  • Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere).
  • Byproduct Characterization : Use LC-MS or GC-MS to identify impurities.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies .

Q. How can structural modifications (e.g., halogen substitution) alter the compound’s reactivity or biological activity?

Methodological Answer:

  • Halogen Introduction : Bromine or chlorine at the benzoyl ring enhances electrophilicity, affecting cyclization kinetics .
  • Bioactivity Screening : Use SAR (Structure-Activity Relationship) models to predict interactions with biological targets (e.g., kinases).
  • Synthetic Feasibility : DFT-based Fukui indices guide site-selective modifications .

Q. What methodologies are effective in scaling up the synthesis while maintaining purity?

Methodological Answer:

  • Process Intensification : Microreactors improve heat/mass transfer for exothermic steps.
  • Membrane Separation : Nanofiltration removes low-MW impurities (CRDC subclass RDF2050104) .
  • In-line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time.

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